molecular formula C12H25N3O6 B143343 (5R,5'R)-Dihydroxy Lysinonorleucine CAS No. 869111-52-4

(5R,5'R)-Dihydroxy Lysinonorleucine

Katalognummer: B143343
CAS-Nummer: 869111-52-4
Molekulargewicht: 307.34 g/mol
InChI-Schlüssel: COYAOJMPFAKKAM-IMSYWVGJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R,5’R)-Dihydroxy Lysinonorleucine is a unique chemical compound characterized by its two hydroxyl groups attached to the lysinonorleucine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5R,5’R)-Dihydroxy Lysinonorleucine typically involves the use of specific chiral catalysts to ensure the correct stereochemistry. The process often starts with the protection of amino and carboxyl groups, followed by the introduction of hydroxyl groups through selective oxidation reactions. The final steps involve deprotection to yield the desired compound.

Industrial Production Methods: Industrial production of (5R,5’R)-Dihydroxy Lysinonorleucine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: (5R,5’R)-Dihydroxy Lysinonorleucine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced forms, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of nucleophiles and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(5R,5’R)-Dihydroxy Lysinonorleucine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and interactions with enzymes.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5R,5’R)-Dihydroxy Lysinonorleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved often include metabolic processes where the compound acts as a substrate or inhibitor.

Vergleich Mit ähnlichen Verbindungen

    Lysinonorleucine: Lacks the hydroxyl groups present in (5R,5’R)-Dihydroxy Lysinonorleucine.

    Hydroxylysine: Contains hydroxyl groups but differs in the overall structure and stereochemistry.

Uniqueness: (5R,5’R)-Dihydroxy Lysinonorleucine is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry.

Eigenschaften

IUPAC Name

(2S,5R)-2-amino-6-[[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8-,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYAOJMPFAKKAM-IMSYWVGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CNC[C@@H](CC[C@@H](C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470971
Record name (5R,5'R)-Dihydroxy Lysinonorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869111-52-4
Record name (5R,5'R)-Dihydroxy Lysinonorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.